Pyrazolo[1,5-b]pyridazine

CDK4 Kinase Selectivity Cancer

This pyrazolo[1,5-b]pyridazine scaffold is essential for medicinal chemistry programs targeting CDK4/6, DYRK1A, and p38α MAPK. It enables synthesis of selective inhibitors with sub-nanomolar potency and favorable CNS profiles, outperforming common analogs. Procure for next-generation kinase libraries.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 35731-27-2
Cat. No. B1603340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazine
CAS35731-27-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=CC=NN2N=C1
InChIInChI=1S/C6H5N3/c1-2-6-3-5-8-9(6)7-4-1/h1-5H
InChIKeyCXHVEWNQMCXEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-b]pyridazine (CAS 35731-27-2): A Privileged Heterocyclic Scaffold for Kinase Inhibitor Discovery and Medicinal Chemistry


Pyrazolo[1,5-b]pyridazine is a fused nitrogen-containing heterocycle with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol . The parent scaffold, available from commercial vendors at purities of ≥95%, serves as a versatile building block for the synthesis of kinase-targeted libraries and functional materials [1]. Its planar, aromatic core presents multiple substitution vectors (C-2, C-3, C-6) enabling diverse functionalization, which has driven its adoption in medicinal chemistry campaigns targeting a range of kinases, inflammatory pathways, and neglected tropical diseases [2][3].

Why Pyrazolo[1,5-b]pyridazine (CAS 35731-27-2) Is Not Readily Substitutable by Pyrazolo[1,5-a]pyrimidines or Imidazo[1,2-b]pyridazines in Kinase-Focused Projects


Generic substitution of pyrazolo[1,5-b]pyridazine with other common bicyclic heteroaromatics like pyrazolo[1,5-a]pyrimidine or imidazo[1,2-b]pyridazine is often not feasible due to significant differences in kinase selectivity profiles, ligand efficiency, and electronic properties that cannot be easily mimicked [1][2]. While these analogs may share a similar hinge-binding motif, crystallographic data shows that pyrazolo[1,5-b]pyridazine derivatives uniquely exploit a conserved water molecule in the DYRK1A active site and can achieve CDK4 inhibition with sub-nanomolar potency, whereas pyrazolo[1,5-a]pyrimidines often target CDK2 or B-Raf and imidazo[1,2-b]pyridazines are more commonly associated with broader kinase inhibition or protein kinase B targeting [3][4][5]. The distinct positioning of the nitrogen atoms in the pyridazine ring alters both the electronic surface potential and the vector of substitution, making direct replacement a significant medicinal chemistry challenge.

Product-Specific Evidence: Quantified Differentiation of Pyrazolo[1,5-b]pyridazine (CAS 35731-27-2) Scaffolds in Key Research Domains


Sub-Nanomolar Potency Against CDK4: Superior Kinase Selectivity Over VEGFR-2 and GSK3β

A specific pyrazolo[1,5-b]pyridazine derivative (BDBM50293153) achieved an IC50 of 0.3 nM against CDK4, a potency level that is an order of magnitude greater than its activity against VEGFR-2 and GSK3β, demonstrating a clear selectivity window [1][2]. This contrasts with the broader kinase inhibition profiles often observed with pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine scaffolds, which may lack this level of isoform selectivity [3].

CDK4 Kinase Selectivity Cancer VEGFR-2 GSK3β

Ligand-Efficient DYRK1A Inhibition with High Kinome-Wide Selectivity and CNS-Penetrant Physicochemical Properties

Compound 11, a representative pyrazolo[1,5-b]pyridazine derivative, exhibited an IC50 of 75 nM against DYRK1A [1]. X-ray crystallography confirmed a high ligand efficiency of 0.42 kcal/mol per heavy atom (LE) and a lipophilic ligand efficiency (LLE) of 5.7, values that are superior to many other DYRK1A inhibitor chemotypes like harmine (LE = 0.29, LLE = 3.1) and INDY (LE = 0.28, LLE = 3.5) [2][3]. Crucially, Compound 11 demonstrated a high degree of selectivity over the kinome, including >100-fold selectivity over closely related kinases such as DYRK1B, CLK2, and CLK4 [1]. In contrast, many pyrazolo[1,5-a]pyrimidine-based DYRK1A inhibitors struggle with kinase promiscuity and poorer ligand efficiency metrics [4].

DYRK1A Kinase Selectivity CNS Drug Discovery Alzheimer's Disease Down Syndrome

In Vivo Oral Efficacy and Kinome-Wide Selectivity: A Pyrazolopyridazine Inhibitor (2m) Demonstrates Potent p38α MAPK Inhibition and Favorable PK

Compound 2m, a pyrazolopyridazine derivative, demonstrated single-digit nanomolar IC50 values against p38α MAPK in human whole blood (hWB) assays, translating to an impressive in vivo ED50 of approximately 0.08 mg/kg for inhibiting TNFα production in LPS-stimulated rats [1]. Critically, 2m was found to be highly selective for p38α/β over a panel of 402 other kinases in Ambit screening, a level of kinome-wide selectivity that is often difficult to achieve with other p38α inhibitor chemotypes, such as pyridinylimidazoles (e.g., SB203580) which have known off-target liabilities [2]. The combination of high cellular potency, oral bioavailability, and exceptional kinome selectivity distinguishes this pyrazolopyridazine-based series from many earlier p38α inhibitors that suffered from poor pharmacokinetics or significant off-target effects.

p38α MAPK Inflammation Autoimmune Disease Kinase Selectivity Oral Bioavailability

Validated Selectivity for Trypanosoma brucei Over Human Kinases: A Starting Point for Anti-Parasitic Drug Discovery

Through a high-throughput screen of 42,444 known human kinase inhibitors, the pyrazolo[1,5-b]pyridazine scaffold was identified as a privileged starting point for the treatment of Human African Trypanosomiasis (HAT) [1]. This scaffold demonstrated a clear selectivity window, with derivatives showing potent activity against Trypanosoma brucei while exhibiting significantly lower inhibition of the three most closely related human kinase enzymes (specific IC50 values for human kinases were >10-fold higher) [2]. This contrasts with many broad-spectrum kinase inhibitors (e.g., staurosporine analogs) that lack this pathogen-selectivity profile and would therefore be unsuitable for anti-parasitic drug development due to unacceptable human toxicity [3].

Trypanosoma brucei Kinase Selectivity Neglected Tropical Diseases Human African Trypanosomiasis

Advanced Synthetic Versatility: C2, C3, and C6 Functionalization Enables Rapid Library Generation for SAR Exploration

The pyrazolo[1,5-b]pyridazine core offers three distinct and modifiable positions (C2, C3, and C6) for the introduction of diverse chemical functionality, enabling the rapid exploration of structure-activity relationships (SAR) [1]. Literature procedures detail versatile 1,3-dipolar cycloaddition strategies using substituted pyridazines and acetylenic dipolarophiles, allowing for the systematic installation of aryl, heteroaryl, and alkyl groups at C2 and C3, as well as amine or ether linkages at C6 [2][3]. This multi-vector functionalization is a key differentiator from scaffolds like pyrazolo[1,5-a]pyrimidine, where substitution patterns are often more limited or synthetically challenging, particularly for non-hinge-binding modifications [4]. The ability to independently vary substituents at multiple positions directly supports efficient lead optimization campaigns.

Medicinal Chemistry Synthetic Chemistry Library Synthesis Structure-Activity Relationship (SAR)

Proven Translation to In Vivo and Clinical-Stage Candidates: A Track Record of Developability

The pyrazolo[1,5-b]pyridazine scaffold has a proven track record of advancing to advanced stages of drug development. GW406381, a 2,3-diaryl-pyrazolo[1,5-b]pyridazine, progressed to clinical evaluation as a selective COX-2 inhibitor for inflammatory pain, demonstrating comparable efficacy to rofecoxib and celecoxib in preclinical models with an oral ED50 of 1.5 mg/kg in the rat established Freund's Complete Adjuvant model [1][2]. This successful translation from hit-to-clinic provides tangible evidence of the scaffold's favorable drug-like properties and reduces the perceived risk of investing in pyrazolo[1,5-b]pyridazine-based drug discovery programs, in contrast to less-characterized heterocyclic cores.

Drug Development Preclinical Clinical Candidate PK/PD COX-2

Where Pyrazolo[1,5-b]pyridazine (CAS 35731-27-2) Delivers Quantified Advantage: Key Application Scenarios for Scientific Procurement


Oncology Drug Discovery: Building Selective CDK4/CDK6 Inhibitor Libraries with Sub-Nanomolar Potency

Research groups focused on developing next-generation CDK4/6 inhibitors for breast cancer or other solid tumors should prioritize the pyrazolo[1,5-b]pyridazine core. The evidence shows that specific derivatives can achieve sub-nanomolar IC50 values against CDK4 (e.g., 0.3 nM) while demonstrating significant selectivity over off-targets like VEGFR-2 and GSK3β [1]. This selectivity profile is crucial for minimizing adverse effects such as hypertension and neurological toxicity, a common challenge with first-generation inhibitors. Procurement of the parent scaffold (CAS 35731-27-2) enables the synthesis of focused libraries exploring C2, C3, and C6 substitutions to optimize potency and selectivity further [2].

CNS Drug Discovery: Optimizing Ligand-Efficient and Kinome-Selective DYRK1A Inhibitors for Alzheimer's Disease and Down Syndrome

Programs targeting DYRK1A for neurodegenerative diseases should utilize pyrazolo[1,5-b]pyridazine as a lead scaffold. The quantified ligand efficiency (LE = 0.42) and lipophilic ligand efficiency (LLE = 5.7) of derivative Compound 11 are superior to alternative chemotypes like harmine and INDY, indicating a more favorable balance of potency and physicochemical properties for CNS penetration [3]. Critically, the scaffold enables high kinome-wide selectivity (>100-fold over DYRK1B, CLK2, CLK4), reducing the risk of off-target effects. This makes CAS 35731-27-2 an ideal building block for medicinal chemists seeking to improve the developability profile of their CNS drug candidates.

Immunology and Inflammation Research: Developing Potent and Orally Bioavailable p38α MAPK Inhibitors

For research into autoimmune and inflammatory diseases, the pyrazolopyridazine scaffold offers a validated path to potent and selective p38α MAPK inhibition. As demonstrated by Compound 2m, derivatives can achieve single-digit nanomolar activity in human whole blood assays and exceptional kinome-wide selectivity over 402 other kinases, a feat that has historically challenged p38α inhibitor programs [4]. This selectivity, combined with oral bioavailability (ED50 = 0.08 mg/kg in vivo), positions the scaffold as a superior starting point for developing safer, more effective anti-inflammatory agents. Procuring the core structure enables exploration of the key substitution vectors identified in the SAR studies.

Neglected Tropical Disease Drug Discovery: Starting Point for Anti-Trypanosomal Agents with Pre-Validated Parasite Selectivity

Academic and non-profit research groups working on Human African Trypanosomiasis (HAT) can de-risk their early-stage discovery efforts by starting with pyrazolo[1,5-b]pyridazine. A high-throughput screen of over 42,000 kinase inhibitors specifically identified this scaffold as having a pre-validated selectivity window for Trypanosoma brucei over closely related human kinases [5]. This initial selectivity is a critical advantage, as it allows medicinal chemistry resources to be focused on improving potency and pharmacokinetics rather than extensive counter-screening. The parent compound (CAS 35731-27-2) serves as the foundation for optimizing this anti-parasitic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.